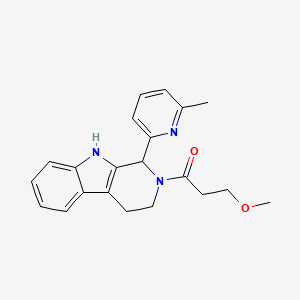
1,4-dihydroxy-2-(4-morpholinyl)anthra-9,10-quinone
描述
1,4-dihydroxy-2-(4-morpholinyl)anthra-9,10-quinone, also known as DMAQ, is a synthetic compound that has been found to have various biological activities. It belongs to the family of anthraquinone derivatives and has been extensively studied for its potential use in cancer therapy.
作用机制
The mechanism of action of DMQA is not fully understood, but it is believed to involve the activation of various signaling pathways. DMQA has been found to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis. DMQA has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
DMQA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating various signaling pathways. DMQA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, DMQA has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities.
实验室实验的优点和局限性
DMQA has several advantages for lab experiments. It is easily synthesized and purified, and its purity can be confirmed using various analytical techniques. DMQA has also been extensively studied, and its mechanism of action is well understood. However, DMQA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, DMQA has not been extensively studied in vivo, and its toxicity profile is not well understood.
未来方向
There are several future directions for the study of DMQA. One potential direction is to study its use in combination with other chemotherapy agents. DMQA has been found to enhance the efficacy of certain chemotherapy agents, and further studies could explore its potential use in combination therapy. Another potential direction is to study the use of DMQA in other diseases. DMQA has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities, and further studies could explore its potential use in other diseases such as arthritis and infections.
Conclusion
In conclusion, DMQA is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells by activating various signaling pathways and has also been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities. DMQA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of DMQA, and further studies could explore its potential use in combination therapy and other diseases.
合成方法
DMQA can be synthesized using various methods, but the most commonly used method is the reaction of 1,4-dihydroxyanthraquinone with morpholine in the presence of a catalyst. The reaction results in the formation of DMQA, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
DMQA has been extensively studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells by activating various signaling pathways. DMQA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, DMQA has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial activities.
属性
IUPAC Name |
1,4-dihydroxy-2-morpholin-4-ylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-13-9-12(19-5-7-24-8-6-19)18(23)15-14(13)16(21)10-3-1-2-4-11(10)17(15)22/h1-4,9,20,23H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDHHJOBWJCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330024 | |
| Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4644-03-5 | |
| Record name | NSC178899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6077388.png)
![2-(allylthio)-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6077392.png)
![methyl 1-{2-hydroxy-3-[4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6077395.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6077411.png)
![1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6077418.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-pyridinylthio)acetamide](/img/structure/B6077425.png)
![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6077428.png)
![4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B6077431.png)
![methyl 3-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6077439.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[2-(1-pyrrolidinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6077440.png)
![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6077476.png)